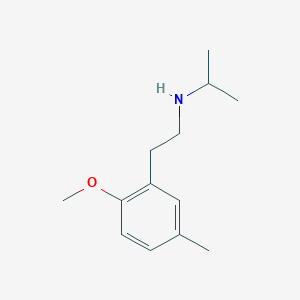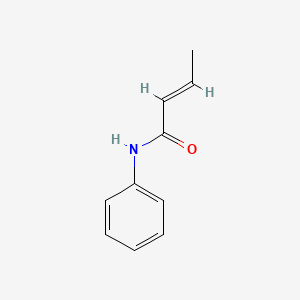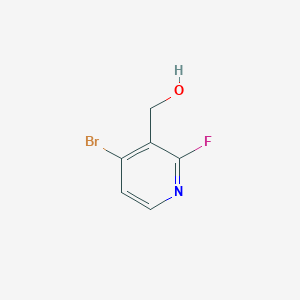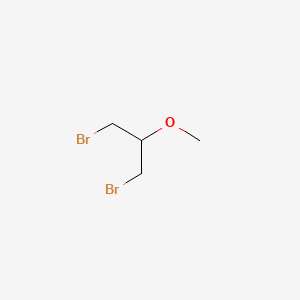
1,3-Dibromo-2-methoxypropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dibromo-2-methoxypropane is an organic compound with the molecular formula C4H8Br2O. It is a brominated ether, characterized by the presence of two bromine atoms and a methoxy group attached to a propane backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dibromo-2-methoxypropane can be synthesized through the bromination of 2-methoxypropane. The reaction typically involves the use of elemental bromine (Br2) in the presence of a solvent such as methanol (CH3OH). The reaction is carried out at low temperatures (0-20°C) to control the rate of bromination and to ensure high yields .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 1,3-Dibromo-2-methoxypropane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide ions (OH-), leading to the formation of 2-methoxypropan-1-ol.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The methoxy group can be oxidized to form aldehydes or carboxylic acids, while reduction can lead to the formation of alcohols
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination Reactions: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Major Products:
Nucleophilic Substitution: 2-Methoxypropan-1-ol.
Elimination: Propene derivatives.
Oxidation: 2-Methoxypropanoic acid.
Reduction: 2-Methoxypropan-1-ol.
Scientific Research Applications
1,3-Dibromo-2-methoxypropane has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of other brominated compounds and ethers.
Biology: Investigated for its potential use in modifying biological molecules and studying enzyme mechanisms.
Medicine: Explored for its potential as a building block in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 1,3-dibromo-2-methoxypropane involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups, making the compound susceptible to nucleophilic substitution reactions. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability .
Molecular Targets and Pathways:
Nucleophilic Substitution: The bromine atoms are the primary targets for nucleophiles.
Oxidation and Reduction: The methoxy group is the main site for oxidation and reduction reactions.
Comparison with Similar Compounds
1,3-Dibromo-2-methoxypropane can be compared with other similar compounds such as:
1,3-Dibromo-2,2-dimethoxypropane: Similar in structure but with an additional methoxy group, leading to different reactivity and applications.
1,3-Dibromo-2-propanol: Lacks the methoxy group, making it less reactive in certain types of reactions.
2-Bromo-1-methoxypropane: Contains only one bromine atom, resulting in different chemical behavior.
Uniqueness: this compound is unique due to the presence of both bromine atoms and a methoxy group, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C4H8Br2O |
|---|---|
Molecular Weight |
231.91 g/mol |
IUPAC Name |
1,3-dibromo-2-methoxypropane |
InChI |
InChI=1S/C4H8Br2O/c1-7-4(2-5)3-6/h4H,2-3H2,1H3 |
InChI Key |
ONMMELSFTOXNQA-UHFFFAOYSA-N |
Canonical SMILES |
COC(CBr)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-cyclopentyl-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11748898.png)
![(2R)-7-nitro-2-phenyl-2H,3H-imidazo[2,1-a]isoquinoline](/img/structure/B11748900.png)
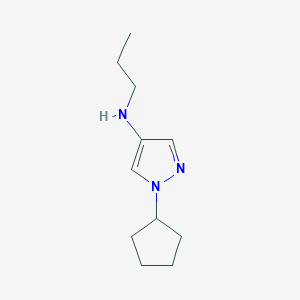
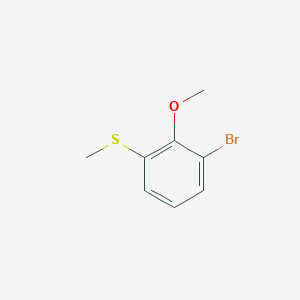
![heptyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11748908.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11748930.png)
![[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11748931.png)
![[(4-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11748939.png)
![1-(butan-2-yl)-N-[(2,3-difluorophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B11748952.png)
